molecular formula C₈H₅D₁₃O₂ B1152780 1,2-Octanediol-d13

1,2-Octanediol-d13

Cat. No.: B1152780
M. Wt: 159.31
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Octanediol-d13 is a high-purity, deuterated stable isotope of 1,2-Octanediol (Caprylyl Glycol), specifically designed for use in research and development. With a molecular formula of C8H5D13O2 and a molecular weight of 159.31 g/mol, this compound serves as a critical analytical standard in various scientific applications, particularly for HPLC analysis in the development of new pharmaceutical compounds . The deuterated structure of this compound makes it an invaluable tool in metabolic studies, pharmacokinetic research, and analytical method development, where it is used as an internal standard for accurate quantification and tracking. While the parent compound, 1,2-Octanediol, is known for its broad-spectrum antimicrobial activity, which functions by physically weakening microbial cell membranes, the deuterated form is essential for tracing and understanding these mechanisms in greater detail . The non-deuterated form has documented applications in novel surfactant research, including the treatment of head louse infestations, and is used in the cosmetics industry, suggesting potential research applications for the isotope in these fields as well . This product is offered for scientific research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material in accordance with all applicable laboratory safety regulations .

Properties

Molecular Formula

C₈H₅D₁₃O₂

Molecular Weight

159.31

Synonyms

(±)-Octane-1,2-diol-d13;  1,2-Dihydroxyoctane-d13;  1,2-Octylene Glycol-d13;  7,8-Dihydroxyoctane-d13;  Caprylyl Glycol-d13;  Dermosoft Octiol-d13;  LexGard O-d13;  NSC 71546-d13;  Sodiol ON-D-d13;  n-Octane-1,2-Diol-d13

Origin of Product

United States

Overview of 1,2 Octanediol in Chemical and Biological Systems

Structural Context within Alkanediols and Related Compounds

1,2-Octanediol belongs to the class of alkanediols, specifically an octane-1,2-diol. chemicalbook.comsolubilityofthings.com Its structure consists of an eight-carbon chain with hydroxyl groups on the first and second carbon atoms. solubilityofthings.com This structure gives the molecule both hydrophilic (water-attracting) properties due to the two hydroxyl groups and hydrophobic (water-repelling) properties due to the long carbon chain. solubilityofthings.com This dual nature influences its solubility and reactivity. solubilityofthings.com It is soluble in water and many organic solvents. chemicalbook.comsolubilityofthings.com

Late-Stage Deuterium (B1214612) Exchange Methods

General Chemical Reactivity in Research Contexts

The two hydroxyl groups in 1,2-octanediol are the primary sites of its chemical reactivity. chemicalbook.comchemdad.com Like other alcohols, it can undergo esterification reactions with carboxylic acids. chemdad.com Due to its structure, it is used in various chemical applications, including as a surfactant, emulsifier, and wetting agent. chemicalbook.comchemicalbook.com In research, it has been used as an organic modifier to improve the separation of organic acids and bases in high-performance liquid chromatography (HPLC) and in the preparation of halohydrin palmitates. chemdad.com

Synthesis of 1,2-octanediol can be achieved through several methods, including the reaction of 1-octene (B94956) with formic acid and hydrogen peroxide, followed by distillation. chemicalbook.comgoogle.comgoogle.com Another common method involves the oxidation of octane (B31449) to 1,2-oxidized octane, which is then reduced to 1,2-octanediol. chemicalbook.com

1,2-Octanediol-d13

This compound is a stable isotope-labeled version of 1,2-octanediol. pharmaffiliates.comclearsynth.com In this compound, thirteen of the hydrogen atoms have been replaced with deuterium. pharmaffiliates.comclearsynth.com

Interactive Data Table: Properties of 1,2-Octanediol and this compound

Property1,2-OctanediolThis compound
Chemical Formula C₈H₁₈O₂ C₈H₅D₁₃O₂ pharmaffiliates.com
Molecular Weight 146.23 g/mol 159.31 g/mol pharmaffiliates.com
Appearance Colorless to white low melting solid chemicalbook.comNot Available
Melting Point 36-38 °C Not Available
Boiling Point 131-132 °C at 10 mmHg Not Available
CAS Number 1117-86-8 Not Available pharmaffiliates.com

Analytical Spectroscopic Characterization of 1,2 Octanediol D13

Mass Spectrometry (MS) in Isotopic Analysis

Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. For 1,2-Octanediol-d13, MS is crucial for confirming the incorporation of deuterium (B1214612) and for quantitative measurements.

The qualitative detection of this compound is straightforwardly achieved by observing the molecular ion peak in its mass spectrum. The non-labeled 1,2-Octanediol (B41855) has a molecular weight of approximately 146.23 g/mol . nih.govnist.govnist.gov The d13 isotopologue, with a molecular formula of C₈D₁₃H₅O₂, has a significantly higher molecular weight. cymitquimica.com Each deuterium atom adds approximately 1.006 Da to the mass compared to a protium (B1232500) atom. Consequently, the molecular ion (M⁺) peak for this compound will appear at a higher mass-to-charge ratio (m/z) than that of its non-deuterated counterpart.

Quantitative analysis is often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). analytice.com In this approach, this compound is used as an internal standard. By comparing the peak area of the characteristic ion of the analyte (non-labeled 1,2-Octanediol) to the peak area of the corresponding ion of the deuterated standard, precise quantification can be achieved. The use of a deuterated standard helps to correct for variations in sample preparation and instrument response.

Table 1: Comparison of Molecular Weights

Compound Molecular Formula Average Molecular Weight ( g/mol )
1,2-Octanediol C₈H₁₈O₂ 146.23

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a characteristic pattern that acts as a fingerprint for the compound's structure. libretexts.org The analysis of these fragmentation patterns for deuterated compounds allows for the precise localization of the isotopic labels. scielo.brdea.gov

For 1,2-Octanediol, common fragmentation pathways involve the cleavage of C-C bonds. The fragmentation of this compound, where the deuterium atoms are located on the hexyl portion of the alkyl chain, would produce fragment ions with masses shifted by 13 Da compared to the fragments of the unlabeled compound that retain this chain. For instance, the loss of a water molecule (H₂O) or cleavage at the C-C bond adjacent to the hydroxyl groups are common fragmentation pathways for diols. By observing which fragment ions in the mass spectrum show a mass increase, the position of the deuterium labels can be confirmed.

Table 2: Hypothetical Key Fragment Ions in EI-MS of 1,2-Octanediol vs. This compound | Fragmentation Event | 1,2-Octanediol Fragment | m/z (approx.) | this compound Fragment | m/z (approx.) | | :--- | :--- | :--- | :--- | :--- | | α-cleavage (loss of C₆H₁₃•) | [M - C₆H₁₃]⁺ | 59 | α-cleavage (loss of C₆D₁₃•) | [M - C₆D₁₃]⁺ | 59 | | α-cleavage (loss of CH₂OH•) | [M - CH₂OH]⁺ | 115 | α-cleavage (loss of CH₂OH•) | [M - CH₂OH]⁺ | 128 | | Dehydration | [M - H₂O]⁺ | 128 | Dehydration | [M - H₂O]⁺ | 141 |

Quantitative and Qualitative Detection of Deuterated Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. rsc.org For isotopically labeled compounds like this compound, a combination of ¹H, ¹³C, and ²H NMR experiments offers a complete picture of the molecular structure and the specific sites of deuteration.

Deuterium (²H) NMR is a direct method to observe the deuterium nuclei within a molecule. huji.ac.il While less sensitive than proton NMR, it is highly effective for confirming the presence and location of deuterium labels. huji.ac.il In the ²H NMR spectrum of this compound, signals will appear at chemical shifts corresponding to the positions of the deuterium atoms on the octyl chain. The chemical shift range for deuterium is nearly identical to that of protons. huji.ac.il However, ²H NMR signals are typically broader than ¹H signals due to the quadrupolar nature of the deuterium nucleus. huji.ac.il The primary application of ²H NMR in this context is to verify the successful and specific incorporation of deuterium onto the target carbon atoms.

In ¹³C NMR spectroscopy, the presence of deuterium atoms has a distinct effect on the signals of the carbons to which they are attached. This is due to the spin-1 nucleus of deuterium coupling to the ¹³C nucleus. This C-D coupling results in the splitting of the carbon signal into a multiplet. For a CD group, the signal splits into a 1:1:1 triplet, and for a CD₂ group, it splits into a 1:2:3:2:1 quintet. Furthermore, the chemical shifts of deuterated carbons are slightly upfield compared to their protonated counterparts, an effect known as the isotopic shift. These features in the ¹³C NMR spectrum provide definitive evidence for the location of the deuterium labels. The signals for the non-deuterated carbons, such as those in the -CH(OH)CH₂(OH) moiety, would remain as singlets (in a proton-decoupled spectrum).

Table 3: Expected ¹³C NMR Signal Multiplicity for this compound

Carbon Position Non-Deuterated Multiplicity (¹H-decoupled) Deuterated Structure Expected Multiplicity (¹H-decoupled)
C1 Singlet CH₂(OH) Singlet
C2 Singlet CH(OH) Singlet
C3 Singlet CD₂ Quintet
C4-C7 Singlet CD₂ Quintet

Proton (¹H) NMR is perhaps the most informative technique for demonstrating the consequences of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the C3 to C8 positions of the octyl chain would be absent, or "quenched," because they have been replaced by deuterium. This results in a significantly simplified spectrum compared to the unlabeled compound. rsc.org The remaining signals would be those from the five protons of the -CH(OH)CH₂(OH) group and any residual, non-deuterated sites. The integration of these signals would correspond to the remaining protons. Minor changes in the chemical shifts of the remaining protons might be observed due to the isotopic effect of the neighboring deuterium atoms.

Table 4: Comparison of Expected ¹H NMR Signals

Protons 1,2-Octanediol (approx. δ, ppm) This compound (approx. δ, ppm)
-CH₃ (C8) ~0.9 Absent
-(CH₂)₄- (C4-C7) ~1.3 Absent
-CH₂- (C3) ~1.4 Absent
-CH(OH)- ~3.4-3.6 ~3.4-3.6
-CH₂(OH)- ~3.7-3.8 ~3.7-3.8

Carbon-13 NMR (¹³C NMR) with Deuterium Coupling

Gas Chromatography (GC) Coupled with Spectroscopic Detectors

Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. When coupled with a spectroscopic detector, such as a mass spectrometer (MS), it becomes a powerful tool for both qualitative and quantitative analysis. The GC separates individual components from a mixture based on their physical and chemical properties as they interact with the stationary phase of the column. The separated components then enter the detector, which provides detailed structural information, allowing for their identification and quantification. For isotopically labeled compounds like this compound, GC-based methods are indispensable for confirming identity and determining purity. tandfonline.comindustry.gov.au

GC-MS for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the exceptional separation capabilities of GC with the sensitive and specific detection of MS. analytice.comphcogj.com This combination is particularly well-suited for the analysis of deuterated compounds like this compound, allowing for the assessment of both chemical and isotopic purity. tandfonline.comresearchgate.net

In a typical GC-MS analysis, the sample containing this compound is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. industry.gov.au The separation of this compound from other components in the mixture, including its non-deuterated analog (1,2-Octanediol) and other organic impurities, occurs within the column. industry.gov.auresearchgate.net Deuterated compounds often have slightly different retention times than their non-deuterated counterparts, but the primary differentiation occurs in the mass spectrometer.

After exiting the GC column, the separated components enter the ion source of the mass spectrometer, where they are ionized, typically through electron ionization (EI). The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fingerprint for a specific compound.

For 1,2-Octanediol (C8H18O2), the molecular weight is 146.23 g/mol . nist.gov Its mass spectrum would show a molecular ion peak (M+) and characteristic fragment ion peaks. researchgate.net The deuterated analogue, this compound, has thirteen hydrogen atoms replaced by deuterium. This results in a significantly higher molecular weight. The mass spectrometer can easily distinguish between the deuterated and non-deuterated forms by their distinct molecular ion peaks and fragmentation patterns. This allows for the precise determination of isotopic purity by comparing the relative abundances of the deuterated molecule and any residual non-deuterated species. tandfonline.com

The table below illustrates the expected key mass-to-charge ratios for the non-deuterated and deuterated forms of 1,2-Octanediol.

CompoundMolecular FormulaMolecular Ion (M+) m/zKey Fragment Ions (m/z)
1,2-Octanediol C₈H₁₈O₂146115, 101, 83, 75, 57, 43
This compound C₈H₅D₁₃O₂159Varies based on fragment

Note: The m/z values for 1,2-Octanediol are based on typical fragmentation patterns; the values for the d13 variant are theoretical and depend on which hydrogen atoms are replaced by deuterium and the resulting fragmentation.

Purity assessment by GC-MS involves screening for any unintended peaks in the chromatogram. industry.gov.au Each peak represents a different compound, and its identity can be determined by its mass spectrum. By quantifying the area of the this compound peak relative to the areas of all other peaks, the chemical purity of the substance can be accurately calculated. researchgate.net

Validation of Analytical Methods for Deuterated Compounds

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. For deuterated compounds used as standards, such as this compound, a rigorously validated method guarantees the accuracy of its identity and purity assessment. nih.govagriculturejournals.cz The validation process involves evaluating several key performance parameters. nih.govresearchgate.net

Key Validation Parameters:

Specificity/Selectivity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or its non-deuterated counterpart. agriculturejournals.cz In GC-MS, selectivity is achieved through the combination of chromatographic separation and the unique mass fragmentation pattern of the analyte. agriculturejournals.cz

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. agriculturejournals.cz This is typically demonstrated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The correlation coefficient (R²) of the resulting calibration curve should ideally be greater than 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. agriculturejournals.czresearchgate.net These are critical for determining the level of trace impurities. For instance, validated methods for similar deuterated diols have achieved LOQs as low as 0.005 to 0.045 µmol/L. agriculturejournals.cznih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. researchgate.net Recoveries are typically expected to be within a range of 98% to 106%. researchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). agriculturejournals.cz Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days or with different analysts or equipment. nih.gov For validated methods, the RSD for precision is often required to be less than 8-10%. nih.govresearchgate.net

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, gas flow rate) and provides an indication of its reliability during normal usage.

The table below summarizes the typical validation parameters and acceptance criteria for a GC-MS method for a deuterated compound.

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity Ability to differentiate the analyte from other substances.No interference at the retention time of the analyte.
Linearity Proportionality of signal to analyte concentration.Correlation coefficient (R²) > 0.99. nih.gov
Accuracy Closeness of measured value to the true value.Recovery typically within 90-110%. nih.govresearchgate.net
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) < 10%. nih.govresearchgate.net
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-Noise ratio ≥ 3:1. researchgate.net
Limit of Quantification (LOQ) Lowest concentration that can be accurately measured.Signal-to-Noise ratio ≥ 10:1 or as the lowest point on the calibration curve. agriculturejournals.czresearchgate.net

By thoroughly validating the GC-MS method, analysts can ensure that the characterization of this compound is accurate and reliable, which is essential for its use as an internal standard or reference material. researchgate.netresearchgate.net

Mechanistic and Kinetic Research Applications of 1,2 Octanediol D13

Elucidation of Reaction Mechanisms in Chemical Transformations

In the realm of organic chemistry, understanding the precise sequence of bond-breaking and bond-forming events that constitute a reaction mechanism is crucial for controlling and optimizing chemical transformations. Isotopically labeled compounds like 1,2-Octanediol-d13 are instrumental in these studies.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the reaction rate of a substrate containing hydrogen (kH) with that of its deuterated counterpart (kD), a KIE (kH/kD) can be determined. libretexts.org This ratio provides critical information about the rate-determining step of a reaction. princeton.edu A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. For C-H bonds, the rate of reaction is typically 6 to 10 times faster than for the corresponding C-D bond, resulting in a large primary KIE. wikipedia.org

In the context of this compound, a KIE study could be designed to investigate a reaction involving the cleavage of a C-H bond on the alkyl chain, such as in an oxidation or elimination reaction. If the reaction proceeds significantly slower with this compound compared to standard 1,2-Octanediol (B41855), it strongly suggests that the C-H/C-D bond cleavage is part of the slowest, rate-determining step. princeton.edu Conversely, the absence of a significant KIE would indicate that this bond cleavage occurs in a fast step, either before or after the rate-limiting step. princeton.edu

Table 1: Hypothetical Kinetic Isotope Effect in the Oxidation of 1,2-Octanediol This table illustrates potential experimental data from an oxidation reaction where a C-H bond at a specific position is cleaved in the rate-determining step.

SubstrateRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)Implication
1,2-Octanediol3.5 x 10⁻³7.0C-H bond cleavage is in the rate-determining step.
This compound5.0 x 10⁻⁴

Tracing Reaction Pathways in Organic Synthesis

Isotopic labeling is an indispensable method for tracing the journey of atoms and molecular fragments through complex reaction sequences. masterorganicchemistry.com The heavy deuterium (B1214612) atoms in this compound act as a label that can be tracked using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For instance, if this compound were used as a starting material in a multi-step synthesis, chemists could analyze the intermediates and final products to see where the deuterium atoms reside. bibliotekanauki.pl This allows for the unambiguous determination of how the carbon skeleton was rearranged, fragmented, or functionalized. If a reaction involves the cleavage of the 1,2-Octanediol backbone, mass spectrometry can identify which part of the original molecule is incorporated into which product by detecting the mass increase imparted by the deuterium labels. This method is crucial for validating proposed reaction pathways and discovering unexpected rearrangements. science.gov

Table 2: Hypothetical Mass Spectrometry Data for Tracing a Fragmentation Reaction This table shows how the mass-to-charge ratio (m/z) of a key fragment would differ, confirming its origin from the deuterated starting material.

CompoundExpected Molecular Formula of FragmentTheoretical m/z of FragmentObserved m/z in Mass SpectrumConclusion
From 1,2-Octanediol C₄H₉O73.06573Fragment contains a four-carbon chain.
From this compound C₄H₂D₇O80.10980The fragment originates from the deuterated octyl chain.

Investigations into Enzymatic Transformations

The principles of isotopic labeling are equally valuable in biochemistry for studying the mechanisms of enzymes, the biological catalysts that mediate the chemical reactions of life. wisc.edu

Deuterated substrates are frequently used to probe the mechanisms of enzyme-catalyzed reactions, particularly for oxidoreductases like the cytochrome P450 (P450) family of enzymes. nih.gov These enzymes often function by abstracting a hydrogen atom from a substrate. By introducing a deuterated substrate such as this compound, researchers can measure the KIE for the enzymatic reaction.

Table 3: Hypothetical Kinetic Parameters for the Enzymatic Hydroxylation of 1,2-Octanediol This table presents a comparison of kinetic parameters for an enzyme that metabolizes 1,2-Octanediol, showing a clear kinetic isotope effect.

SubstrateVmax (nmol/min/mg protein)Km (µM)KIE on Vmax (VmaxH/VmaxD)
1,2-Octanediol15.2505.4
This compound2.852

Substrate Specificity and Deuterated Analogs in Biocatalysis

Substrate specificity refers to the ability of an enzyme to bind and catalyze the reaction of a limited range of substrate molecules. nih.gov Deuterated analogs are ideal tools for probing this specificity because the substitution of hydrogen with deuterium does not significantly alter the size, shape, or steric properties of the molecule. juniperpublishers.com Therefore, a deuterated substrate like this compound is expected to fit into an enzyme's active site in the same way as its non-deuterated counterpart.

Table 4: Probing Enzyme Specificity and Efficiency with a Deuterated Analog This table illustrates how similar binding affinities (Km) and different catalytic efficiencies (kcat/Km) can elucidate mechanistic details.

SubstrateBinding Affinity (Km) (µM)Catalytic Rate (kcat) (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
1,2-Octanediol481.2025,000
This compound510.234,510

Metabolic Pathway Investigations Using 1,2 Octanediol D13 As a Tracer

In Vitro Metabolic Studies

In vitro studies, which are conducted in a controlled environment outside of a living organism, are fundamental to understanding the metabolic fate of a compound. These studies often utilize cellular components like microsomes or hepatocytes to investigate metabolic pathways. nih.gov

One of the identified biotransformation products of 1,2-octanediol (B41855) in the presence of certain microorganisms is 2-oxooctanoic acid. mdpi.com The proposed pathway for this transformation is detailed in the table below.

PrecursorMetabolite
1,2-Octanediol2-Oxooctanoic acid
This table shows the identified biotransformation product of 1,2-Octanediol.

Several enzyme systems are implicated in the metabolism of diols like 1,2-octanediol. Epoxide hydrolases, for example, are known to convert epoxides into vicinal diols, a reaction that is structurally related to the metabolism of 1,2-octanediol. researchgate.net In some bacteria, coenzyme B12-dependent diol dehydratase is involved in the fermentation of 1,2-diols. nih.gov This enzyme, along with alcohol dehydrogenase and coenzyme-A-dependent aldehyde dehydrogenase, facilitates the conversion of 1,2-diols into their corresponding acids and alcohols. nih.gov

The table below outlines some of the key enzyme systems involved in the metabolism of diols.

Enzyme SystemRole in Diol Metabolism
Epoxide HydrolasesCatalyze the conversion of epoxides to vicinal diols. researchgate.net
Coenzyme B12-Dependent Diol DehydrataseInvolved in the fermentation of 1,2-diols to aldehydes. nih.gov
Alcohol DehydrogenaseConverts diols to corresponding acids and alcohols. nih.gov
Aldehyde DehydrogenaseFurther metabolizes aldehydes produced from diol dehydration. nih.gov
This table summarizes the enzyme systems involved in the metabolism of diols.

Identification of Metabolites and Biotransformation Products

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo organ perfusion techniques provide a bridge between in vitro and in vivo studies by allowing for the investigation of metabolic processes in whole organs under controlled, physiological-like conditions. tno-pharma.comresearchgate.net These systems are valuable for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds. tno.nl

Ex vivo organ perfusion models, which can utilize organs such as the liver and kidneys, are instrumental in assessing the tissue distribution and uptake of compounds. tno-pharma.comtno.nl By maintaining physiological conditions, including blood flow and temperature, these models allow for a more realistic evaluation of how a compound is handled by a specific organ. tno-pharma.com The use of deuterated compounds in these systems can help to accurately measure their concentration in the perfusate and tissue, providing data on organ extraction and clearance. tno.nl

Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com By using isotopically labeled substrates, such as 1,2-Octanediol-d13, researchers can trace the flow of atoms through metabolic pathways. creative-proteomics.com This allows for the calculation of intracellular fluxes and provides a detailed map of metabolic activity. Ex vivo organ perfusion systems are well-suited for MFA studies, as they allow for the collection of detailed data on metabolic changes over time in a controlled environment. frontierspartnerships.org

The table below illustrates the types of data that can be obtained from pathway flux analysis.

ParameterDescription
Intracellular FluxesThe rate of conversion of metabolites through specific enzymatic reactions.
Pathway ActivityThe overall rate of a metabolic pathway, such as glycolysis or the TCA cycle. mdpi.com
Metabolite Pool SizesThe concentration of key intracellular metabolites.
Cofactor Regeneration RatesThe rate at which cofactors like NADH and ATP are produced and consumed.
This table outlines key parameters determined through metabolic flux analysis.

Tissue Distribution and Uptake of Deuterated Compounds

Microbial Biotransformation and Degradation Pathways

Microbial biotransformation utilizes microorganisms like bacteria and fungi to modify the chemical structure of compounds through their enzymatic machinery. nmb-journal.com This process has wide-ranging applications, from the synthesis of valuable chemicals to the degradation of environmental pollutants. nmb-journal.com

Studies have shown that microorganisms can degrade 1,2-octanediol. For example, when a cosmetic sample containing 1,2-octanediol was inoculated with microorganisms such as Pseudomonas aeruginosa, 2-oxooctanoic acid was identified as a metabolite. mdpi.com This indicates a microbial degradation pathway for 1,2-octanediol. The ability of microorganisms to utilize alkanes and related compounds is well-documented, with enzymes such as cytochrome P450s playing a role in the initial hydroxylation steps. researchgate.net

The following table summarizes the microbial biotransformation of 1,2-octanediol.

Microorganism(s)SubstrateBiotransformation Product
Pseudomonas aeruginosa and others1,2-Octanediol2-Oxooctanoic acid mdpi.com
This table shows the microbial biotransformation of 1,2-Octanediol.

Microbial Utilization of Alkanediols as Carbon Sources

The ability of microorganisms to utilize various organic compounds as their sole source of carbon and energy is a cornerstone of their metabolic versatility and plays a crucial role in biogeochemical cycles. Among these compounds, alkanediols, which are aliphatic alcohols containing two hydroxyl groups, represent a class of substrates that certain microbes can metabolize. The degradation of these compounds is of interest for bioremediation and the production of valuable chemicals.

Microorganisms from different genera have been shown to grow on alkanediols of varying chain lengths. For instance, bacteria belonging to the Cupriavidus taxon are capable of using alkanediols such as 1,4-butanediol (B3395766) and 1,6-hexanediol (B165255) as their only carbon source. creative-proteomics.com Similarly, some yeast species, like Yarrowia lipolytica, are known to utilize n-alkanes, which are structurally related to alkanediols, for growth. researchgate.net The initial step in the microbial metabolism of alkanes often involves the terminal oxidation of the alkane to a primary alcohol, which is then further oxidized to an aldehyde and then a fatty acid. oup.com

While the metabolism of longer-chain diols has been studied, the specific pathways for vicinal diols like 1,2-octanediol are less characterized. However, studies on the degradation of the similar compound 1,2-propanediol by Escherichia coli provide some insights. thermofisher.com Research on cosmetic formulations containing 1,2-octanediol has suggested a potential metabolic pathway where microorganisms can convert it into 2-oxooctanoic acid. thermofisher.com This suggests a pathway involving initial oxidation of one of the hydroxyl groups.

The use of isotopically labeled compounds, such as this compound, serves as a powerful tool to trace the metabolic fate of these molecules. By incorporating heavy isotopes like deuterium (B1214612) (²H), researchers can follow the atoms of the original compound through various metabolic reactions. creative-proteomics.com For example, studies using deuterated and ¹³C-labeled alkanes have been instrumental in confirming that these alkanes are oxidized to fatty acids by sulfate-reducing bacteria. asm.org The labeling pattern in the resulting metabolites provides direct evidence of the metabolic transformations occurring within the cell. asm.org

In a hypothetical study using this compound, the deuterated compound would be supplied to a microbial culture as the sole carbon source. As the microorganism metabolizes the deuterated diol, the deuterium atoms would be incorporated into downstream metabolites and cellular biomass. By using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, the labeled products can be identified, and the distribution of the deuterium label can be determined. wikipedia.orgnih.gov This information allows for the elucidation of the specific enzymatic reactions and metabolic pathways involved in the breakdown of 1,2-octanediol.

Table 1: Examples of Microorganisms Utilizing Alkanes/Alkanediols and Tracing Methods

MicroorganismSubstrate(s)Tracer/MethodKey Findings
Cupriavidus sp.1,4-Butanediol, 1,6-HexanediolGrowth studiesCapable of using as sole carbon source. creative-proteomics.com
Yarrowia lipolytican-Pentadecane, n-HeptadecaneGrowth studiesCan utilize n-alkanes for biomass and lipid production. researchgate.net
Sulfate-reducing bacteria (e.g., strain Hxd3)Perdeuterated pentadecane, [1,2-¹³C₂]hexadecaneStable Isotope Labeling (²H, ¹³C)Confirmed oxidation of alkanes to fatty acids. asm.orgasm.org
Escherichia coli1,2-PropanediolMetabolic engineering and product analysisDegradation pathway elucidated. thermofisher.com
Mixed microbial community1,2-OctanediolGC-MS analysis of metabolitesTentative pathway to 2-oxooctanoic acid proposed. thermofisher.com

Engineered Microbial Systems for Deuterated Compound Processing

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific substance or to confer novel metabolic capabilities. wikipedia.org This field provides the tools to design and construct microbial systems capable of efficiently processing compounds like this compound, either for the production of other valuable deuterated molecules or for detailed metabolic studies.

The core of metabolic engineering lies in analyzing a cell's metabolic network, identifying constraints, and then using genetic engineering techniques to alleviate these bottlenecks. wikipedia.org Common strategies include:

Overexpressing genes that encode for rate-limiting enzymes in a desired pathway.

Deleting or downregulating genes in competing metabolic pathways to redirect carbon flux towards the product of interest.

Introducing heterologous genes from other organisms to establish novel metabolic routes. wikipedia.org

Stable isotope labeling is a critical component of metabolic engineering, used to verify the effects of genetic modifications on metabolic fluxes. creative-proteomics.comwikipedia.org By feeding cells a labeled substrate, such as ¹³C-glucose or a deuterated compound, engineers can measure the labeling patterns in downstream metabolites. This provides a quantitative picture of how carbon (or in this case, deuterium) flows through the metabolic network, confirming whether the engineered changes had the intended effect. researchgate.netwikipedia.org

For instance, to engineer a microorganism to process this compound, one might start with a host organism known to have some capacity for alkane or alcohol metabolism, such as Pseudomonas putida or certain yeasts. unimib.ithiroshima-u.ac.jp If the native pathway is inefficient, key enzymes could be overexpressed. For example, if an alcohol oxidase is the rate-limiting step, its corresponding gene could be placed under the control of a strong, inducible promoter.

An example of producing a deuterated compound using an engineered microbe is the production of perdeuterated L-fucose from deuterated glycerol (B35011) and D₂O by a glyco-engineered Escherichia coli strain. nih.gov This demonstrates the feasibility of using engineered bacteria for the biosynthesis of complex deuterated molecules. Although the engineered strain grew slower and produced a lower titer of the deuterated product compared to the hydrogenated version, it successfully produced fully deuterated fucose. nih.gov

Table 2: Strategies in Metabolic Engineering for Processing Novel/Labeled Compounds

Engineering StrategyDescriptionApplication in Deuterated Compound Processing
Pathway Elucidation Using labeled substrates (e.g., ¹³C, ²H) to trace metabolic routes and measure fluxes.Feeding this compound to a wild-type or engineered strain to identify the native or modified degradation pathway. creative-proteomics.comwikipedia.org
Overexpression of Key Enzymes Increasing the cellular concentration of specific enzymes to boost the rate of a particular reaction.Enhancing the expression of alcohol dehydrogenases or oxidases involved in the initial steps of 1,2-octanediol metabolism. wikipedia.org
Deletion of Competing Pathways Removing or disabling enzymes that divert metabolic intermediates away from the desired pathway.Knocking out pathways that compete for the metabolic intermediates of 1,2-octanediol degradation to channel the flux towards a specific product. wikipedia.org
Heterologous Gene Expression Introducing genes from a different species to create a novel metabolic function.Introducing a highly efficient alcohol oxidase from another organism into the host microbe to improve the initial oxidation of this compound. wikipedia.org

By applying these metabolic engineering principles, it is conceivable to develop a microbial chassis specifically optimized for the biotransformation of this compound into other deuterated fine chemicals or to serve as a highly sensitive reporter system for studying cellular metabolism.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Modeling for Deuterated Systems

Computational methods are indispensable for predicting and interpreting the behavior of deuterated compounds. By simulating molecular systems at an atomic level, these techniques provide a theoretical framework for understanding the consequences of isotopic substitution.

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. When hydrogen is replaced by deuterium (B1214612), the most significant change is the increase in mass, which primarily affects the vibrational frequencies of the molecule. ajchem-a.com According to the principles of quantum mechanics, the zero-point vibrational energy (ZPVE) of a chemical bond is dependent on the mass of the atoms involved. A bond to a heavier isotope like deuterium has a lower ZPVE than the corresponding bond to protium (B1232500).

This difference in ZPVE is the origin of many kinetic and equilibrium isotope effects. Quantum chemical calculations can precisely compute these vibrational frequencies and ZPVEs for both the deuterated and non-deuterated isotopologues of a molecule like 1,2-octanediol (B41855). researchgate.net These calculations allow researchers to predict how deuteration will affect reaction rates, chemical equilibria, and spectroscopic properties. ajchem-a.comresearchgate.net For instance, the lower vibrational frequencies in deuterated molecules lead to distinct shifts in infrared (IR) and Raman spectra, a phenomenon that can be accurately modeled. ajchem-a.com Furthermore, these calculations can elucidate changes in intramolecular hydrogen bonding and other non-covalent interactions upon deuteration. researchgate.netmdpi.com

Table 1: Key Isotopic Effects Quantifiable by Quantum Chemistry

Isotopic EffectDescriptionRelevance to 1,2-Octanediol-d13
Kinetic Isotope Effect (KIE) The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.Predicts how the deuterated alkyl chain might alter reaction kinetics where C-H bond cleavage is the rate-determining step.
Equilibrium Isotope Effect (EIE) The effect of isotopic substitution on an equilibrium constant.Models shifts in conformational equilibria or binding affinities due to the energetic differences between C-D and C-H bonds. mdpi.comacs.org
Vibrational Frequency Shifts The change in the frequencies of molecular vibrations upon isotopic substitution.Predicts changes in the IR and Raman spectra, which can be used for structural characterization and analysis. ajchem-a.com

Molecular Dynamics Simulations for Deuterated Compound Interactions

While quantum chemistry focuses on the electronic structure of typically smaller systems, molecular dynamics (MD) simulations are used to study the time-dependent behavior of larger, more complex systems. mpg.de MD simulations model the movements and interactions of atoms and molecules over time, providing insights into macroscopic properties derived from microscopic behavior. mdpi.comnih.gov

For a deuterated compound like this compound, MD simulations can be employed to understand its interactions in various environments, such as in solution or at interfaces. By substituting the mass of hydrogen with that of deuterium in the force field parameters, simulations can capture the subtle effects of deuteration on intermolecular interactions. osti.gov Although the underlying potential energy surface does not change with isotopic substitution under the Born-Oppenheimer approximation, the altered intramolecular vibrations can influence intermolecular forces. osti.gov

MD simulations are particularly powerful for studying:

Solvation Effects: How this compound interacts with solvent molecules, such as water, and how deuteration affects its solubility and aggregation behavior. mdpi.com

Membrane Interactions: The partitioning and orientation of the deuterated diol within lipid bilayers, which is relevant for its applications in cosmetics and as a skin-penetrating agent. nih.gov

Interactions with Proteins: How the deuterated molecule binds to and interacts with proteins, which can be influenced by changes in hydrogen bonding and hydrophobic interactions. mdpi.com

Combining MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides a powerful approach to study the conformational dynamics of proteins in the presence of ligands like this compound. nih.gov

Integration with "Omics" Technologies

"Omics" technologies aim for the comprehensive characterization of pools of biological molecules. The use of stable isotope-labeled compounds is a cornerstone of quantitative omics, enabling precise and accurate measurements.

Metabolomics Approaches with Deuterated Standards

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.comresearchgate.net A major challenge in mass spectrometry (MS)-based metabolomics is correcting for variability introduced during sample preparation and analysis, including matrix effects that can suppress or enhance ion signals. scioninstruments.comgithub.io

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantification in MS. scispace.com A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced by a heavy isotope. This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 1,2-octanediol. Because deuterated standards are chemically almost identical to the analyte, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. scispace.comisotope.com The known concentration of the spiked-in SIL-IS allows for the accurate determination of the endogenous analyte's concentration by comparing the mass spectrometer signal intensities of the labeled and unlabeled compounds.

Deuterated standards like this compound are critical for:

Absolute Quantification: Determining the precise concentration of a target metabolite.

Improving Precision and Accuracy: Correcting for sample loss during preparation and signal fluctuations during MS analysis. scispace.com

Long-Term and Multi-Site Studies: A universal metabolome standard can be used to ensure data comparability across different batches and laboratories. nih.gov

Proteomics Applications using Deuterium Labeling

Proteomics involves the large-scale analysis of proteins. nih.govckisotopes.com Quantitative proteomics aims to measure changes in protein abundance between different biological states. Stable isotope labeling is a key strategy in this field. nih.govacs.orgoup.com Deuterium is one of the heavy isotopes used for this purpose. oup.com

There are several approaches for introducing stable isotopes into proteins:

Metabolic Labeling: Cells are grown in media where specific amino acids or nutrients are replaced with their heavy isotope-labeled versions. isotope.comwikipedia.org For example, using heavy water (D₂O) in the culture medium leads to the incorporation of deuterium into newly synthesized proteins. nih.govbiorxiv.org The rate of deuterium incorporation can be used to measure protein turnover kinetics on a proteome-wide scale. nih.gov

Chemical Labeling: After protein extraction and digestion into peptides, specific functional groups on the peptides are reacted with chemical tags that come in "light" (non-deuterated) and "heavy" (deuterated) versions. ckisotopes.comacs.org

In both methods, samples from different conditions (e.g., control vs. treated) are labeled differently, then mixed and analyzed together by MS. The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein in the original samples. isotope.comoup.com While this compound itself is not directly used for labeling proteins, the principles of deuterium labeling are central to the field and highlight the importance of deuterated molecules in advanced biological research.

Novel Applications in Materials Science and Polymer Chemistry

The unique properties of deuterated compounds make them valuable in materials science, particularly in the development and characterization of polymers. resolvemass.caornl.gov The synthesis of polymers with specific deuteration patterns allows for detailed structural and dynamic analysis that would otherwise be impossible. sci-hub.se

1,2-Octanediol, as a di-functional alcohol, can act as a monomer in the synthesis of polyesters and polyurethanes. Consequently, this compound represents a potential deuterated building block for creating novel polymers. The primary application for such deuterated polymers is in neutron scattering techniques. sci-hub.sesine2020.eueuropa.eu Neutrons interact differently with hydrogen and deuterium nuclei, a property that researchers exploit in a technique called contrast variation. sine2020.eueuropa.eu By selectively deuterating parts of a polymer chain or one component in a polymer blend, researchers can "highlight" specific regions of interest for the neutron beam.

This approach can provide unparalleled insight into:

Polymer chain conformation and dimensions in bulk or in solution.

The structure of polymer blends and block copolymers.

The dynamics of polymer chains.

The synthesis of deuterated polymers typically involves the polymerization of deuterated monomers, as direct H-D exchange on a pre-formed polymer is often difficult. sine2020.eueuropa.eu Therefore, the availability of well-defined deuterated monomers like this compound is crucial for advancing polymer science. sci-hub.se The incorporation of the deuterated octanediol unit could also subtly modify the physical properties of the resulting polymer, such as its thermal stability and intermolecular interactions, opening avenues for creating materials with fine-tuned characteristics. resolvemass.ca

Table 2: Potential Applications of this compound in Polymer Science

Application AreaTechniqueBenefit of Deuteration
Polymer Structure Analysis Small-Angle Neutron Scattering (SANS)Provides contrast to determine the size, shape, and organization of polymer chains in complex systems. sci-hub.seacs.org
Polymer Dynamics Studies Quasi-Elastic Neutron Scattering (QENS)Allows for the study of molecular motions, such as chain diffusion and segmental relaxations, by selectively tracking the deuterated parts.
Development of New Materials Polymer SynthesisThe deuterated monomer can be used to create polymers with slightly altered physical properties (e.g., thermal stability, phase behavior) due to isotopic effects. resolvemass.ca

Deuterated Diols in Polymer Synthesis for Enhanced Properties

The use of deuterated diols, such as this compound, as building blocks in polymer synthesis is a promising strategy for creating polymers with superior stability and performance characteristics. The fundamental principle behind this enhancement is the deuterium kinetic isotope effect (KIE). scielo.org.mx The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength makes the C-D bond less susceptible to cleavage, which is often the rate-limiting step in degradation processes.

When deuterated diols are used to synthesize polymers such as polyesters and polyurethanes, this enhanced bond stability is transferred to the resulting macromolecule. researchgate.netthieme-connect.com This can lead to significant improvements in the material's resistance to thermal and oxidative degradation, thereby extending its functional lifespan, a particularly valuable trait in high-performance applications. resolvemass.ca Research has shown that replacing hydrogen with deuterium in polymers can increase stability, which is a critical design factor for materials like those used in optoelectronics. scielo.org.mx Studies on other deuterated systems have demonstrated kinetically retarded reactions, shedding light on polymerization mechanisms and confirming the impact of isotopic substitution on reaction rates and polymer properties. researchgate.netnih.gov

The synthesis of polymers using deuterated monomers like this compound follows established polymerization techniques, such as condensation polymerization for producing polyesters or polyaddition for polyurethanes. thieme-connect.commdpi.com The key innovation lies not in the synthetic process itself, but in the use of the isotopically labeled monomer to imbue the final material with enhanced characteristics.

Table 1: Comparison of Potential Properties of Standard vs. Deuterated Polymers

Property Standard Polymer (from 1,2-Octanediol) Deuterated Polymer (from this compound) Scientific Rationale
Thermal Stability Standard Enhanced Stronger C-D bonds require more energy to break compared to C-H bonds. scielo.org.mxresolvemass.ca
Oxidative Stability Standard Enhanced C-D bonds are more resistant to cleavage by oxidative radicals. resolvemass.ca
Polymerization Rate Standard Potentially Altered The kinetic isotope effect can influence the rates of initiation and propagation steps in polymerization. nih.govcdnsciencepub.com

| Spectroscopic Signature | Standard IR/NMR Spectra | Unique IR/NMR Spectra | The difference in mass between H and D alters vibrational frequencies (IR) and magnetic properties (NMR). osti.govresearchgate.net |

Role in Advanced Materials Development

The unique properties of polymers derived from deuterated diols position them as valuable components in the development of advanced materials. The enhanced stability makes these polymers suitable for applications where durability and longevity under harsh conditions are paramount. resolvemass.ca For instance, in the field of optoelectronics, the degradation of active layer materials is a significant limitation. The use of deuterated polymers can lead to more stable and longer-lasting organic light-emitting diodes (OLEDs) and other organic electronic devices. scielo.org.mx

Furthermore, the distinct spectroscopic properties of deuterated materials are invaluable for advanced characterization techniques. osti.gov Neutron scattering, in particular, relies heavily on the contrast provided by deuterium labeling. researchgate.netresearchgate.net By selectively deuterating parts of a polymer structure using monomers like this compound, researchers can use small-angle neutron scattering (SANS) to investigate polymer morphology, chain conformation, and dynamics in blends and composites with a precision unattainable by other methods. osti.govresearchgate.net This detailed structural insight is crucial for designing and engineering next-generation materials with precisely controlled nanostructures and properties.

Table 2: Potential Applications of Advanced Materials Derived from this compound

Application Area Material Type Key Advantage of Deuteration
Optoelectronics Deuterated Polyesters/Polyurethanes Increased operational lifetime and stability of active layers in devices like OLEDs. scielo.org.mx
Neutron Scattering Studies Labeled Polymer Chains Provides scattering contrast for detailed analysis of polymer structure and dynamics. researchgate.netresearchgate.net
High-Performance Coatings Deuterated Polymer Films Enhanced resistance to UV, thermal, and chemical degradation. resolvemass.ca

| Biomedical Implants | Biocompatible Deuterated Polymers | Improved biostability and reduced degradation within a biological environment. |

Q & A

Q. Basic

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives. Derivatize with BSTFA/TMCS to enhance volatility and detect degradation products .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present. Note that this compound lacks defined stereocenters in its standard form .
  • Elemental Analysis (EA) : Quantify carbon, hydrogen, and deuterium content to validate synthetic yields .

How can researchers evaluate the environmental impact of this compound in ecotoxicity studies?

Q. Advanced

  • Biodegradation Assays : Use OECD 301F (ready biodegradability) tests with activated sludge. EPA reports indicate low persistence for non-deuterated analogs, but deuterium may slow microbial degradation .
  • Aquatic Toxicity : Expose Daphnia magna or Danio rerio (zebrafish) to graded concentrations. Monitor LC₅₀ values and compare to non-deuterated 1,2-Octanediol to assess isotopic effects .
  • Trophic Transfer Studies : Track bioaccumulation in algae-invertebrate-fish food chains using ¹³C/²H isotopic labeling .

What experimental precautions are necessary to avoid unintended reactions of this compound in multi-component systems?

Q. Advanced

  • Incompatibility Screening : Pre-test reactivity with strong oxidizers (e.g., HNO₃) or reducing agents (e.g., NaBH₄) under controlled conditions. Safety data highlight incompatibility with peroxides .
  • pH-Dependent Stability : Characterize hydrolysis rates in acidic (pH < 3) or basic (pH > 10) buffers. The diol structure may undergo esterification or oxidation under extreme pH .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate species during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.